- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,

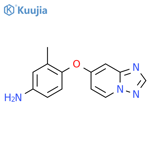

Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

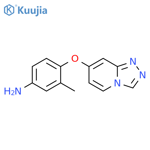

![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://fr.kuujia.com/scimg/cas/937263-71-3x500.png)

937263-71-3 structure

Nom du produit:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Numéro CAS:937263-71-3

Le MF:C13H12N4O

Mégawatts:240.260581970215

MDL:MFCD28977540

CID:2360992

PubChem ID:66937013

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Propriétés chimiques et physiques

Nom et identifiant

-

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

- DFMSLMUVJUMZPA-UHFFFAOYSA-N

- SB18464

- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)

- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline

- MFCD28977540

- SY274772

- 937263-71-3

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine

- DB-194160

- AT27623

- BS-50410

- SCHEMBL1192195

- AKOS026674005

- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

-

- MDL: MFCD28977540

- Piscine à noyau: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3

- La clé Inchi: DFMSLMUVJUMZPA-UHFFFAOYSA-N

- Sourire: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

Propriétés calculées

- Qualité précise: 240.101

- Masse isotopique unique: 240.101

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 2

- Complexité: 288

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 65.4

- Le xlogp3: 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9975255-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 1g |

RMB 240.80 | 2025-02-21 | |

| TRC | M331450-25mg |

3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |

937263-71-3 | 25mg |

$460.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1196233-10g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 10g |

$400 | 2023-09-03 | |

| Cooke Chemical | BD9975255-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

RMB 840.80 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1298717-250mg |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 250mg |

$140 | 2024-07-21 | |

| A2B Chem LLC | AI62642-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

$126.00 | 2024-07-18 | |

| abcr | AB575225-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 1g |

€134.00 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 1g |

¥1800.0 | 2024-04-16 | |

| A2B Chem LLC | AI62642-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 250mg |

$15.00 | 2024-07-18 | |

| abcr | AB575225-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 250mg |

€93.80 | 2024-08-02 |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C

Référence

- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C

Référence

- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C

Référence

- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C

Référence

- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C

Référence

- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C

Référence

- Preparation of tucatinib key intermediate, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux

Référence

- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C

Référence

- Preparation of diaryl ether compound, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C

Référence

- A Practical Alternate Synthesis of Tucatinib, Organic Preparations and Procedures International, 2021, 53(6), 554-561

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C

Référence

- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Référence

- New Synthetic Route to Tucatinib, Synthesis, 2019, 51(13), 2660-2664

Méthode de production 13

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C

Référence

- Preparation of tucatinib and its intermediate products, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C

Référence

- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt

Référence

- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Référence

- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Référence

- Preparation of Irbinitinib and its intermediate, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Référence

- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C

Référence

- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C

Référence

- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

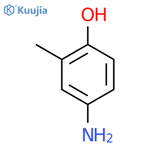

- 4-Amino-2-methylphenol

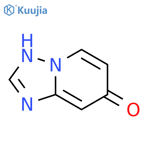

- [1,2,4]Triazolo[1,5-a]pyridin-7-ol

- 7-chloro-1,2,4triazolo1,5-apyridine

- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine

- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine

- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Littérature connexe

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Produits connexes

- 899751-45-2(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-4-methylbenzamide)

- 2225170-37-4(2-Iodo-6-cyanopyridine-4-boronic acid)

- 2418680-01-8(lithium(1+) 2-phenyloxetane-2-carboxylate)

- 2227672-29-7(5-(1R)-3-amino-1-hydroxypropylthiophene-3-carbonitrile)

- 705961-96-2(5-(2-fluorophenyl)pyridine-3-carboxylic acid)

- 23145-65-5(4-(Bromomethyl)-2-methoxy-1-nitrobenzene)

- 920118-36-1(N-(1-{1-2-(4-ethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide)

- 2137440-35-6(rac-(4aR,8aS)-5,8-dimethyl-octahydro-2H-1,4-benzoxazine)

- 433939-27-6(3-Bromo-5-fluorophenol)

- 1431081-09-2(Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Pureté:99%/99%

Quantité:5g/25g

Prix ($):155.0/474.0